4-fluorophenyl 2-chloro-5-nitrobenzoate
Description
4-Fluorophenyl 2-chloro-5-nitrobenzoate is a benzoate ester derivative featuring a 2-chloro-5-nitrobenzoic acid moiety esterified with a 4-fluorophenol group.
Key structural features:
Properties
IUPAC Name |
(4-fluorophenyl) 2-chloro-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO4/c14-12-6-3-9(16(18)19)7-11(12)13(17)20-10-4-1-8(15)2-5-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVQFKLUDNUUPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorophenyl 2-chloro-5-nitrobenzoate typically involves the nitration of 2-chloro-4-fluorobenzoic acid. The nitration process is carried out using sulfuric acid and nitric acid as reagents. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete nitration .
Industrial Production Methods
In an industrial setting, the production of 4-fluorophenyl 2-chloro-5-nitrobenzoate follows a similar nitration process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and reagent concentrations to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-fluorophenyl 2-chloro-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Hydroxyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
4-fluorophenyl 2-chloro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluorophenyl 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The fluorophenyl and chloro groups contribute to the compound’s overall reactivity and specificity towards certain pathways .
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Table 1: Structural Properties of Selected Benzoate Derivatives
*Nonplanarity in 4-fluorophenyl derivatives arises from steric repulsion between the 4-fluorophenyl group and the benzoate core, as observed in metalloporphyrin analogs .
Key Observations:
- Substituent Position Effects: Nitro group position: The 5-nitro substituent in the target compound increases electron deficiency compared to 2-nitro derivatives (e.g., 5-chloro-4-fluoro-2-nitrobenzoic acid), altering reactivity in electrophilic aromatic substitution .
Key Observations:
- Esterification: The target compound is likely synthesized via acid chloride intermediates (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) reacting with 4-fluorophenol under basic conditions .
Functional and Application-Based Comparisons
Key Observations:
- Pharmaceutical Potential: The 2-chloro-5-nitrobenzoate moiety is associated with membrane lipid synthesis and autophagy regulation when paired with ethanolammonium, implying therapeutic relevance for the target compound .
- Material Science: Nonplanar 4-fluorophenyl derivatives in metalloporphyrins enable tunable phosphorescence, suggesting applications in optoelectronics or sensors for the target compound if metal-coordinated .
Q & A
Q. What are the optimal synthetic routes for 4-fluorophenyl 2-chloro-5-nitrobenzoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of 4-fluorophenyl 2-chloro-5-nitrobenzoate can be derived from intermediates such as 2-chloro-4-fluoro-5-nitrobenzoic acid. A common approach involves:
- Acylation : Reacting the acid chloride derivative (e.g., 2-chloro-4-fluoro-5-nitrobenzoyl chloride) with 4-fluorophenol under reflux with a base (e.g., pyridine) to form the ester .
- Reaction Optimization : Key parameters include temperature (reflux at ~80–100°C), solvent choice (benzene or N-methylacetamide), and stoichiometric ratios. For example, thionyl chloride (SOCl₂) is often used to generate the acid chloride intermediate .
Q. How can researchers characterize the purity and structural integrity of 4-fluorophenyl 2-chloro-5-nitrobenzoate?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : H and F NMR to confirm substitution patterns (e.g., fluorine at the 4-position of the phenyl group and nitro group at C5) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 299.99 for C₁₃H₈ClFNO₄) .
- HPLC : Reverse-phase chromatography to assess purity (>95% recommended for biochemical assays) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 4-fluorophenyl 2-chloro-5-nitrobenzoate in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrophilicity indices and frontier molecular orbitals (FMOs) to identify reactive sites. For example, the nitro group at C5 may activate the adjacent chloro group for substitution .
- Solvent Effects : Use COSMO-RS models to simulate solvent interactions, which influence reaction pathways (e.g., polar aprotic solvents enhance nucleophilic attack) .
Q. How can fluorescence-based assays resolve contradictions in reported biological interactions of this compound?
Methodological Answer:
- Fluorescence Quenching Studies : Titrate 4-fluorophenyl 2-chloro-5-nitrobenzoate with biomolecules (e.g., polysulfides) and monitor emission changes at λex/λem = 350/450 nm. Compare Stern-Volmer plots to validate binding constants .
- Cross-Validation : Pair fluorescence data with ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) to confirm thermodynamic parameters (ΔH, Kd) .
Q. What theoretical frameworks guide the design of derivatives for enhanced bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing nitro with cyano groups) and correlate changes with biological activity (e.g., enzyme inhibition). Use Hansch analysis to quantify hydrophobicity/electronic effects .
- Retrosynthetic Analysis : Plan derivatives using intermediates like 4-chloro-3-nitrobenzamide (see ) as modular building blocks .
Methodological Design Considerations
Q. How can factorial design optimize reaction conditions for large-scale synthesis?
Methodological Answer:
- 2<sup>k</sup> Factorial Design : Vary factors like temperature (60–100°C), catalyst loading (0.1–1 mol%), and solvent polarity. Analyze main effects and interactions using ANOVA to identify optimal conditions .
- Case Study : A 2³ design reduced reaction time by 40% while maintaining >90% yield in a similar nitroaromatic synthesis .
Q. How do conflicting spectroscopic data arise, and how can they be resolved?
Methodological Answer:
- Sources of Conflict : Impurities (e.g., unreacted acid chloride), solvent artifacts in NMR, or isomerization during storage.
- Resolution Strategies :
- Purify via column chromatography (silica gel, hexane/EtOAc gradient).
- Use deuterated solvents (e.g., DMSO-d₆) to eliminate proton exchange artifacts in NMR .
Q. What role do nitro and fluoro groups play in the compound’s electronic properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
